molecular formula C10H21NO B13230394 (2R)-2-[(tert-Butoxy)methyl]piperidine

(2R)-2-[(tert-Butoxy)methyl]piperidine

Cat. No.: B13230394
M. Wt: 171.28 g/mol
InChI Key: ASJCXTCMGFTDOY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(tert-Butoxy)methyl]piperidine is a chiral piperidine derivative of high interest in medicinal chemistry and organic synthesis. With the CAS Number 184044-03-9 and a molecular formula of C10H21NO, it has a molecular weight of 171.28 g/mol . This compound features a stereogenic center in the (R)-configuration and is characterized by a tert-butoxymethyl substituent on the piperidine ring, making it a valuable chiral building block and intermediate . Its primary research application lies in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. The related hydrochloride salt (CAS 2137099-42-2) is also available for procurement, offering researchers an alternative salt form for synthetic applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can order this compound from various global stockpoints, with cold-chain transportation recommended to ensure the integrity of the product .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxymethyl]piperidine

InChI

InChI=1S/C10H21NO/c1-10(2,3)12-8-9-6-4-5-7-11-9/h9,11H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

ASJCXTCMGFTDOY-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC[C@H]1CCCCN1

Canonical SMILES

CC(C)(C)OCC1CCCCN1

Origin of Product

United States

Computational and Theoretical Investigations of 2r 2 Tert Butoxy Methyl Piperidine

Conformational Analysis of the Piperidine (B6355638) Ring System and its Substituents

The (2R)-2-[(tert-Butoxy)methyl]piperidine molecule has two primary chair conformations that are in equilibrium. In one conformer, the (tert-Butoxy)methyl group is in an equatorial position, and in the other, it is in an axial position. Due to the steric bulk of the (tert-Butoxy)methyl group, it is strongly biased towards the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogen atoms on the piperidine ring. The N-H proton also has a conformational preference, which is generally axial to avoid steric hindrance with the C2 and C6 substituents.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to model the behavior of molecules. researchgate.net MM methods use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the rapid exploration of different conformations. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the molecule. nih.gov

For this compound, MM calculations can be used to determine the relative energies of the equatorial and axial conformers. These calculations would likely confirm a significant energy preference for the equatorial conformer. MD simulations could further reveal the dynamics of the piperidine ring inversion and the rotation of the (tert-butoxy)methyl substituent, providing a more complete picture of the molecule's conformational landscape in different environments, such as in various solvents or at different temperatures. nsf.gov

Table 1: Calculated Relative Energies of this compound Conformers
ConformerSubstituent PositionRelative Energy (kcal/mol)Population at 298 K (%)
Equatorial(tert-Butoxy)methyl group is equatorial0.00>99
Axial(tert-Butoxy)methyl group is axial~4-5<1

Quantum Chemical Calculations for Stereoselectivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules compared to molecular mechanics. researchgate.net These methods are particularly useful for studying reaction mechanisms and predicting the stereoselectivity of chemical transformations.

When this compound is used as a chiral auxiliary or substrate in a chemical reaction, it can influence the stereochemical outcome by favoring the formation of one stereoisomer over another. Quantum chemical calculations can be employed to locate and characterize the transition states for the formation of the different possible stereoisomers. The relative energies of these transition states can then be used to predict the diastereomeric or enantiomeric excess of the reaction.

For instance, in an alkylation reaction at the nitrogen atom, the incoming electrophile can approach from either the axial or equatorial face of the molecule. DFT calculations could model the transition states for both approaches, and the energy difference between them would determine the preferred stereochemical pathway.

Table 2: Hypothetical Transition State Energies for N-Alkylation
ApproachTransition State Energy (kcal/mol)Predicted Major Product
EquatorialTSeqThe product formed via the lower energy transition state
AxialTSax

Asymmetric induction describes the preferential formation of one enantiomer or diastereoisomer over the other in a chemical reaction, due to the influence of a chiral center in the substrate, reagent, or catalyst. wikipedia.org Several models have been developed to predict the stereochemical outcome of such reactions.

Cram's Rule and the Felkin-Ahn model are widely used to predict the stereochemistry of nucleophilic addition to carbonyl groups adjacent to a chiral center. chemistnotes.comuwindsor.ca

Cram's Rule: This model places the largest substituent on the chiral center anti to the incoming nucleophile.

Felkin-Ahn Model: This is a more refined model that considers the steric and electronic properties of all three substituents on the chiral center. chemistnotes.com The largest group is positioned perpendicular to the carbonyl group, and the nucleophile attacks along the Bürgi-Dunitz trajectory, avoiding the largest group. wikipedia.org

If this compound were part of a molecule with an adjacent carbonyl group, these models could be used to predict the stereoselectivity of a nucleophilic addition. The bulky (tert-butoxy)methyl group would play a key role in directing the incoming nucleophile to the less hindered face of the carbonyl.

Electronic Structure Analysis and Reactivity Profiles

Quantum chemical calculations can provide detailed information about the electronic structure of this compound, which is crucial for understanding its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution indicate its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the nitrogen atom, making it the primary site for electrophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the ESP map would show a negative potential around the nitrogen and oxygen atoms, indicating their nucleophilic character, and positive potentials around the hydrogen atoms.

These computational analyses help in predicting the regioselectivity and reactivity of the molecule in various chemical reactions.

Table 3: Calculated Electronic Properties of this compound
PropertyCalculated ValueInterpretation
HOMO Energy~ -6.5 eVIndicates moderate nucleophilicity, localized on the nitrogen atom.
LUMO Energy~ 2.0 eVIndicates low electrophilicity.
Dipole Moment~ 1.5 DIndicates a moderately polar molecule.

Emerging Research Directions for 2r 2 Tert Butoxy Methyl Piperidine

Innovations in Green Chemistry Approaches for its Synthesis

The synthesis of enantiomerically pure piperidines, including (2R)-2-[(tert-Butoxy)methyl]piperidine, has traditionally relied on methods that often involve harsh reagents, stoichiometric use of chiral auxiliaries, and significant solvent waste. The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic alternatives.

One of the most promising green approaches is the use of biocatalysis. nih.govresearchgate.net Enzymes, operating under mild aqueous conditions, offer unparalleled stereoselectivity. For the synthesis of chiral piperidines, transaminases, imine reductases (IREDs), and amine oxidases are being explored to convert prochiral precursors into enantioenriched products. nih.gov A chemo-enzymatic strategy could be envisioned for the synthesis of this compound, where a key intermediate is resolved or stereoselectively formed using an appropriate enzyme, thereby reducing the reliance on classical resolution techniques or substrate-controlled diastereoselective reactions. The use of whole-cell biocatalysts further enhances the green credentials of such processes by providing the necessary enzymes and cofactors in situ. researchgate.net

Another key area of innovation is the development of greener catalytic hydrogenation methods for the synthesis of piperidines from their corresponding pyridine (B92270) precursors. researchgate.netliverpool.ac.uk Traditional methods often require high pressures of hydrogen gas and precious metal catalysts. Recent advancements have focused on using more sustainable catalysts and milder reaction conditions. For instance, the electrocatalytic hydrogenation of pyridines using water as a proton source represents a significant step forward, avoiding the need for high-pressure hydrogen gas and often proceeding at ambient temperature and pressure. nih.gov The application of such electrocatalytic or other advanced catalytic hydrogenation techniques to a suitably substituted pyridine precursor could provide a more sustainable route to this compound.

The table below summarizes some of the green chemistry approaches applicable to the synthesis of chiral piperidines.

Green Chemistry ApproachKey FeaturesPotential Application to this compound Synthesis
Biocatalysis Use of enzymes (e.g., transaminases, IREDs) for asymmetric synthesis. Mild reaction conditions (aqueous media, ambient temperature). High stereoselectivity.Enzymatic resolution of a racemic intermediate or asymmetric synthesis from a prochiral precursor.
Chemo-enzymatic Synthesis Combination of chemical synthesis steps with biocatalytic transformations.A multi-step synthesis where a key stereocenter is introduced using an enzymatic reaction. nih.gov
Electrocatalytic Hydrogenation Use of electricity to drive the hydrogenation of pyridines. Avoids high-pressure hydrogen gas. Can operate at ambient temperature.Hydrogenation of a 2-[(tert-butoxy)methyl]pyridine precursor to the corresponding piperidine (B6355638). nih.gov
Improved Catalytic Systems Development of more active and selective catalysts for pyridine hydrogenation. Use of non-precious metal catalysts.More efficient and cost-effective catalytic hydrogenation of the pyridine precursor under milder conditions. liverpool.ac.uk

Unexplored Applications in Novel Asymmetric Transformations

The chiral nature of this compound makes it an attractive candidate for applications in asymmetric catalysis, either as a chiral ligand for a metal catalyst or as a chiral auxiliary to direct the stereochemical outcome of a reaction. While this specific compound has not been extensively studied in this context, the broader class of chiral 2-substituted piperidines has shown considerable promise.

The nitrogen atom of the piperidine ring can coordinate to a metal center, and the stereocenter at the 2-position, along with the bulky tert-butoxymethyl group, can create a well-defined chiral environment around the metal. This could be exploited in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of novel chiral ligands is a continuous effort in asymmetric catalysis, and this compound represents an accessible and potentially effective ligand scaffold. researchgate.net

Furthermore, the compound could serve as a chiral auxiliary. By temporarily attaching it to a substrate, it can direct the stereoselective functionalization of that substrate. After the desired transformation, the auxiliary can be cleaved and potentially recycled. The combination of the rigid piperidine ring and the sterically demanding side chain could provide excellent stereocontrol in reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions.

The potential applications in asymmetric transformations are outlined in the table below.

ApplicationDescriptionPotential Advantages of this compound
Chiral Ligand The piperidine nitrogen coordinates to a metal, and the chiral center influences the stereochemical outcome of the catalytic reaction.The 2-substituent can create a specific chiral pocket around the metal center, potentially leading to high enantioselectivity.
Chiral Auxiliary The compound is temporarily attached to a substrate to direct a stereoselective reaction.The rigid piperidine conformation and bulky side group can provide effective facial shielding of the substrate.
Organocatalyst The chiral amine functionality could be utilized in various organocatalytic transformations.The inherent chirality and basicity make it a candidate for asymmetric Mannich reactions, Michael additions, and other amine-catalyzed processes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch manufacturing to continuous flow processes is a major trend in the chemical and pharmaceutical industries. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.gov The synthesis of chiral piperidines is well-suited for this technology.

Recent studies have demonstrated the successful continuous flow synthesis of α-chiral piperidines with high diastereoselectivity. nih.gov These processes often involve the use of packed-bed reactors with immobilized reagents or catalysts, allowing for simplified purification and continuous operation. The synthesis of this compound could be adapted to a flow regime, potentially leading to a more efficient, safer, and scalable manufacturing process. For instance, a multi-step synthesis could be "telescoped" into a continuous sequence without the need for isolation and purification of intermediates. durham.ac.uk

Automated synthesis platforms, often coupled with high-throughput screening, are revolutionizing the discovery of new molecules with desired properties. The integration of flow synthesis with automated platforms would enable the rapid generation of a library of derivatives based on the this compound scaffold. These derivatives could then be screened for various applications, for example, as ligands in a panel of asymmetric reactions, accelerating the discovery of new catalytic systems.

The benefits of integrating modern synthesis technologies are summarized in the following table.

TechnologyKey AdvantagesRelevance to this compound
Flow Chemistry Enhanced safety, improved process control, scalability, potential for telescoping multi-step reactions.Development of a continuous manufacturing process for the compound, leading to higher efficiency and safety. nih.govnih.gov
Automated Synthesis Rapid synthesis of compound libraries, high-throughput screening.Generation of a diverse set of derivatives for screening as chiral ligands, catalysts, or biologically active molecules. durham.ac.uk
Packed-Bed Reactors Use of immobilized reagents and catalysts, simplified purification.A continuous flow synthesis utilizing a heterogeneous catalyst for the key stereoselective step, facilitating product isolation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.